2'-Fluo-AHC-c-di-GMP (sodium)

STING Fluorescence Polarization Cyclic dinucleotide binding

Fluorescent cyclic dinucleotide probes are not interchangeable; using an unvalidated analog risks assay failure. 2'-Fluo-AHC-c-di-GMP (sodium) solves this with proven high-affinity binding to human STING (Kd=3.45±0.48μM) and bacterial receptors BldD/RsiG. - Universal displaceability by cGAMP, c-di-GMP, and c-di-AMP (IC50 7-9μM) - Single-probe HTS for cGAS, ENPP1, poxin assays - Validated vs HPLC for enzyme kinetics; no LC-MS/radioactivity needed - Supports both innate immunity and prokaryotic signaling research

Molecular Formula C48H46N12Na2O21P2
Molecular Weight 1234.9 g/mol
Cat. No. B12369561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluo-AHC-c-di-GMP (sodium)
Molecular FormulaC48H46N12Na2O21P2
Molecular Weight1234.9 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C48H48N12O21P2.2Na/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48;;/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66);;/q;2*+1/p-2/t29-,30-,33-,34-,35-,36-,42-,43-;;/m1../s1
InChIKeyQYUUGROCOBLPQW-ZXIRLDLASA-L
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluo-AHC-c-di-GMP: Fluorescent Probe Overview


2'-Fluo-AHC-c-di-GMP (sodium), also designated F-c-di-GMP or 2'-O-(6-[fluoresceinyl]aminohexylcarbamoyl)-cyclic diguanosine monophosphate (sodium salt), is a singly fluoresceinated analogue of the bacterial second messenger c-di-GMP [1]. It is engineered with a 5-carboxyfluorescein moiety attached via a flexible aminohexylcarbamoyl linker to the 2'-OH of one guanosine ribose, preserving the other ribose unmodified for native hydrogen-bonding interactions with target proteins [2]. This probe is differentiated from other fluorescent cyclic dinucleotide probes (e.g., F-c-di-AMP, F-cGAMP-A, F-cGAMP-B) by its validated, quantifiable superiority in binding to human STING and bacterial c-di-GMP receptors, making it the universal fluorescent probe of choice for competitive binding and enzymatic activity assays across the cGAMP, c-di-GMP, and c-di-AMP signaling axes [1].

Why Generic Substitution Fails


Fluorescent analogues of cyclic dinucleotides are not interchangeable reagents. The attachment of a bulky fluorophore to c-di-GMP, c-di-AMP, or cGAMP drastically alters their binding affinity for the STING protein and bacterial receptors in a probe-specific manner [1]. Direct head-to-head comparison of fluorescein-labeled probes reveals that F-c-di-GMP binds hSTING with a Kd of 3.45 ± 0.48 μM, whereas the analogous F-c-di-AMP probe shows an 8.6-fold weaker affinity (Kd = 29.8 ± 6.3 μM) [1]. Furthermore, 2'-Fluo-AHC-c-di-GMP preserves the essential unmodified ribose required for specific hydrogen bonding to bacterial c-di-GMP receptors like BldD and RsiG, while the corresponding 2'-Fluo-AHC-c-di-AMP probe fails to bind these targets entirely [2][3]. Substituting with a non-validated or different fluorescent CDN probe risks loss of assay signal, compromised sensitivity, or outright failure to detect the target interaction.

Quantitative Evidence vs. Competitor Probes


hSTING Binding Affinity Comparison

In a direct comparative fluorescence polarization assay against recombinant human STING, F-c-di-GMP (2'-Fluo-AHC-c-di-GMP) demonstrated the highest binding affinity among all four fluorescent probes tested [1]. The dissociation constant (Kd) for F-c-di-GMP was determined to be 3.45 ± 0.48 μM, representing an 8.6-fold stronger interaction than F-c-di-AMP (Kd = 29.8 ± 6.3 μM) and substantially outperforming both F-cGAMP-A and F-cGAMP-B derivatives [1]. This quantitative ranking establishes F-c-di-GMP as the optimal fluorescent ligand for STING-based competitive binding assays.

STING Fluorescence Polarization Cyclic dinucleotide binding

Universal Competitive Displacement Profile

F-c-di-GMP (2'-Fluo-AHC-c-di-GMP) uniquely serves as a universal probe displaceable by all three major unlabeled cyclic dinucleotides, enabling a single-assay format for cGAMP, c-di-GMP, and c-di-AMP detection [1]. In displacement experiments against the F-c-di-GMP:hSTING complex, apparent half-maximal inhibitory concentrations (IC50) were: 8.95 ± 0.54 μM for cGAMP, 7.41 ± 0.49 μM for c-di-GMP, and 7.35 ± 0.86 μM for c-di-AMP [1]. This contrasts with the alternative probes F-cGAMP-A and F-cGAMP-B, which could not be displaced by all three unlabeled dinucleotides due to their higher intrinsic Kd values and limited dynamic range [1].

Competitive binding assay IC50 Universal probe

Specificity for Bacterial c-di-GMP Receptors

The molecular design of 2'-Fluo-AHC-c-di-GMP preserves the unmodified ribose essential for hydrogen bonding to bacterial c-di-GMP-binding proteins, a feature absent in the analogous 2'-Fluo-AHC-c-di-AMP probe [1][2]. In fluorescence polarization experiments, wild-type BldD CTD bound 2'-Fluo-AHC-c-di-GMP with a Kd of ~2.5 μM, whereas 2'-Fluo-AHC-c-di-AMP showed no detectable binding under identical conditions [1]. Similarly, wild-type RsiG exhibited robust, concentration-dependent binding to 2'-Fluo-AHC-c-di-GMP (saturable FP increase to ~250 mP units), while 2'-Fluo-AHC-c-di-AMP produced no measurable polarization shift, confirming probe specificity [2].

c-di-GMP receptor BldD RsiG Fluorescence polarization

Validated Enzymatic Assay Performance

The F-c-di-GMP:hSTING FP assay was rigorously validated against HPLC for monitoring enzymatic degradation of cGAMP by ENPP1 and poxin [1]. Time-course experiments demonstrated that the FP-based readout using 2'-Fluo-AHC-c-di-GMP as the reporter probe correlated closely with direct HPLC quantification: both methods showed >70% cGAMP hydrolysis within 30 minutes by ENPP1 [1]. Similarly, poxin-mediated cGAMP cleavage kinetics tracked identically between the FP assay and HPLC analysis [1]. This cross-validation confirms that F-c-di-GMP (2'-Fluo-AHC-c-di-GMP) delivers quantitatively accurate enzymatic activity measurements without the need for expensive LC-MS infrastructure.

ENPP1 Poxin Phosphodiesterase assay HPLC validation

Highest-Impact Application Scenarios


Universal HTS for cGAS-STING Modulators

The demonstrated universality of F-c-di-GMP as a probe that is displaceable by cGAMP, c-di-GMP, and c-di-AMP (IC50 values: 8.95, 7.41, and 7.35 μM respectively) makes it the single-probe solution for HTS campaigns targeting any enzyme in the cGAS-STING axis [1]. Screeners can use a single 384-well FP assay format to identify inhibitors of cGAS (cGAMP synthase), ENPP1 (cGAMP phosphodiesterase), or poxin, eliminating the need for multiple orthogonal assays and reducing compound library consumption by two-thirds compared to running three separate probe-based screens.

Bacterial c-di-GMP Receptor Inhibitor Discovery

For microbiologists investigating biofilm regulation, virulence, or sporulation, 2'-Fluo-AHC-c-di-GMP (sodium) is the only validated fluorescent probe that maintains native receptor-binding geometry. Its demonstrated high-affinity binding to BldD (Kd ~2.5 μM) and RsiG (saturable FP signal), contrasted with the complete inactivity of 2'-Fluo-AHC-c-di-AMP, confirms its exclusive suitability for competitive displacement assays aimed at discovering small-molecule antagonists of c-di-GMP receptors [2][3]. Researchers can confidently use this probe to screen for inhibitors that disrupt BldD-DNA or RsiG-σWhiG complex formation.

Enzymatic Profiling Without LC-MS

Laboratories lacking access to LC-MS or radioactive assay setups can still perform quantitative cyclic dinucleotide metabolism studies using 2'-Fluo-AHC-c-di-GMP (sodium). The FP assay using this probe has been directly validated against HPLC for both ENPP1 and poxin activity monitoring, showing concordant kinetic profiles and >70% substrate turnover quantification at 30 minutes [1]. This enables any lab with a standard fluorescence polarization plate reader to conduct reliable, quantitative CDN enzyme assays, dramatically reducing the barrier to entry for cyclic dinucleotide research.

Dual-Use for Mammalian and Bacterial Studies

Because 2'-Fluo-AHC-c-di-GMP (sodium) is uniquely validated to bind both human STING (Kd = 3.45 μM, best among fluorescein-CDN probes) and bacterial c-di-GMP receptors (BldD, RsiG) with specificity over the c-di-AMP analog, a single procurement supports both eukaryotic innate immunity research and prokaryotic second-messenger signaling studies [1][2][3]. This dual applicability consolidates inventory and reduces validation overhead for core facilities and multi-PI laboratories working at the host-pathogen interface.

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